molecular formula C20H20N2O6S2 B2617614 Ethyl 2-[2-(4-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate CAS No. 865247-37-6

Ethyl 2-[2-(4-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2617614
CAS RN: 865247-37-6
M. Wt: 448.51
InChI Key: ZVZRWPSHKGTDSO-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(4-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C20H20N2O6S2 and its molecular weight is 448.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, closely related to the compound , is studied for its tautomeric behavior and decomposition properties. It forms derivatives like 3-methyl-1,2-benzisothiazole upon hydrolysis and decarboxylation. These derivatives have shown resistance to oxidation and are involved in various chemical reactions, including Vilsmeier-Haack formylation (Carrington et al., 1972).
  • A study on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives presents various reactions of ethyl 2-(benzo[d]thazol-2-yl)acetate, a compound structurally similar to the specified chemical. These reactions yield multiple compounds with confirmed structures based on elemental analysis and spectroscopic data (Mohamed, 2014).

Catalytic Applications

  • The study of the molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y showed its effectiveness as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research indicates the potential of thiazole derivatives in catalysis (Ghorbanloo & Alamooti, 2017).

Antimicrobial Applications

  • Schiff base ligands derived from imino-4-methoxyphenol thiazole, related to the chemical , have been synthesized and tested for their antibacterial and antifungal activities. The study reveals the potential of such compounds in antimicrobial applications (Vinusha et al., 2015).

properties

IUPAC Name

ethyl 2-[2-(4-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S2/c1-4-28-18(23)12-22-16-10-9-15(30(3,25)26)11-17(16)29-20(22)21-19(24)13-5-7-14(27-2)8-6-13/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZRWPSHKGTDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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